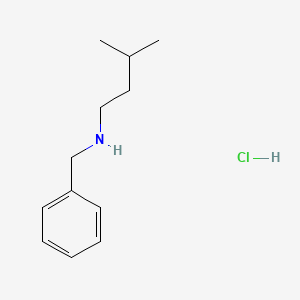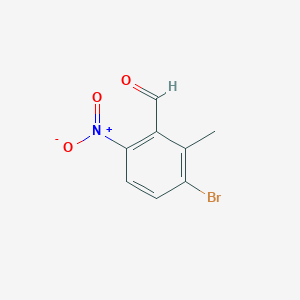![molecular formula C13H19N3O B6266043 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 1333468-63-5](/img/no-structure.png)
2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide” is a chemical compound with the molecular weight of 233.31 . It is a powder at room temperature . The IUPAC name for this compound is 2-(4-(4-methylpiperazin-1-yl)phenyl)acetamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity . The final compounds were synthesized in the alkylation reaction of the corresponding amines .Molecular Structure Analysis
The InChI code for “2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide” is 1S/C13H19N3O/c1-15-6-8-16(9-7-15)12-4-2-11(3-5-12)10-13(14)17/h2-5H,6-10H2,1H3,(H2,14,17) . This indicates the presence of a methylpiperazinyl group attached to a phenyl group, which is further attached to an acetamide group .Physical And Chemical Properties Analysis
“2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide” is a powder at room temperature . It has a molecular weight of 233.31 .Applications De Recherche Scientifique
1. Use in the Treatment of Schizophrenia and Related Psychoses This compound is used in the treatment of schizophrenia and related psychoses . It is known to exist in three anhydrous polymorphic forms and 56 solvates .
Anti-Inflammatory Effects
A new piperazine derivative has been found to have anti-nociceptive and anti-inflammatory effects . It has been shown to reduce oedema formation, cell migration, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
3. Inhibitor of Cyclin Dependent Kinases (CDKs) This compound has been identified as a novel class of inhibitors of cyclin dependent kinases (CDKs) . It shows good potency as an inhibitor of CDKs .
Anaplastic Lymphoma Kinase (ALK) Inhibition
This compound has been used in the synthesis of a series of 1,3,5-triazine derivatives, which have been identified as potent and selective ALK inhibitors .
Use in Crystallography
In crystallography, this compound forms a solvate, where pairs of molecules related by a centre of inversion stack along the a axis, forming columns . These columns are packed parallel to each other along the b axis, forming a sheet arrangement .
Use in Structural Studies
This compound has been used in structural studies, where the diazepine ring of the compound exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to target proteins likeS100B and EGFR . The role of these proteins varies: S100B is involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation .
Mode of Action
Similar compounds have been found to inhibit enzymes likeacetylcholinesterase (AChE) . Inhibition of AChE leads to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
Based on the known targets, it can be inferred that this compound may influence thecholinergic system and EGFR signaling pathway . These pathways play crucial roles in numerous physiological processes, including neuronal signaling and cell growth, respectively .
Result of Action
Similar compounds have been found to exhibitacetylcholinesterase inhibitory activities , which could potentially lead to enhanced cholinergic transmission. This could have implications for conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves the reaction of 4-methylpiperazine with 4-bromoacetophenone followed by reduction of the resulting ketone to the corresponding alcohol and subsequent acetylation of the alcohol with acetic anhydride.", "Starting Materials": [ "4-bromoacetophenone", "4-methylpiperazine", "Sodium borohydride", "Acetic anhydride", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromoacetophenone is reacted with 4-methylpiperazine in methanol and diethyl ether to yield 2-[4-(4-methylpiperazin-1-yl)phenyl]acetophenone.", "Step 2: The ketone product from step 1 is reduced to the corresponding alcohol using sodium borohydride in methanol.", "Step 3: The resulting alcohol is acetylated with acetic anhydride in the presence of sodium hydroxide to yield 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide.", "Step 4: The final product is purified by recrystallization from a suitable solvent such as diethyl ether or ethanol and the purity is confirmed by melting point determination and spectroscopic analysis." ] } | |
Numéro CAS |
1333468-63-5 |
Formule moléculaire |
C13H19N3O |
Poids moléculaire |
233.3 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




